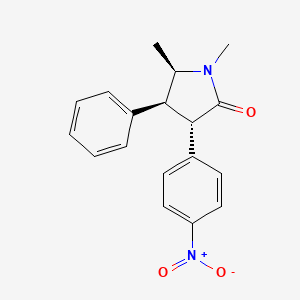![molecular formula C16H12N4O4 B14217428 4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide CAS No. 634199-37-4](/img/structure/B14217428.png)
4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitrophenyl group, a pyrazole ring, and a benzamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
準備方法
The synthesis of 4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with benzoyl chloride to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
化学反応の分析
4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with various biological molecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide can be compared with other similar compounds such as:
4-Nitrophenylhydrazine: A precursor in the synthesis of the target compound.
Benzamide derivatives: Compounds with similar benzamide moieties but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
634199-37-4 |
|---|---|
分子式 |
C16H12N4O4 |
分子量 |
324.29 g/mol |
IUPAC名 |
4-[5-(4-nitrophenyl)-3-oxo-1H-pyrazol-2-yl]benzamide |
InChI |
InChI=1S/C16H12N4O4/c17-16(22)11-3-5-12(6-4-11)19-15(21)9-14(18-19)10-1-7-13(8-2-10)20(23)24/h1-9,18H,(H2,17,22) |
InChIキー |
AIEKHJNCWMNMTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


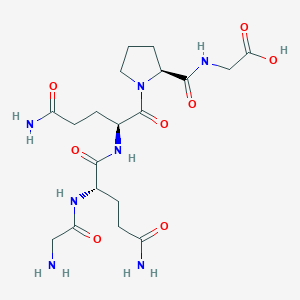
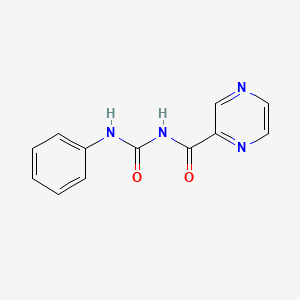
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)

![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
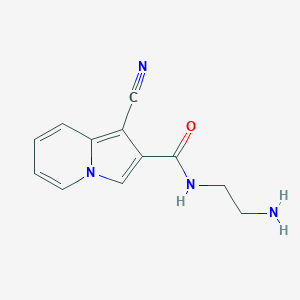


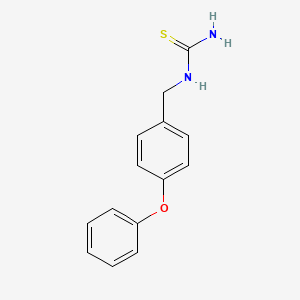
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
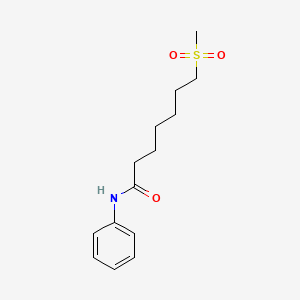
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)
